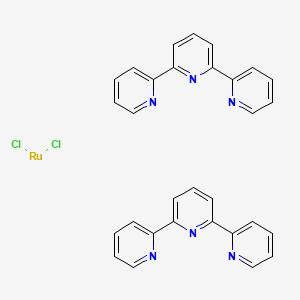
Dichlororuthenium;2,6-dipyridin-2-ylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlororuthenium;2,6-dipyridin-2-ylpyridine is a coordination compound that features ruthenium as the central metal atom coordinated with two chlorine atoms and a tridentate ligand, 2,6-dipyridin-2-ylpyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichlororuthenium;2,6-dipyridin-2-ylpyridine typically involves the reaction of ruthenium trichloride with 2,6-dipyridin-2-ylpyridine in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligand to the ruthenium center. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Dichlororuthenium;2,6-dipyridin-2-ylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often involving the loss of chlorine atoms.
Substitution: Ligand substitution reactions where the chlorine atoms or the 2,6-dipyridin-2-ylpyridine ligand can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions often require the presence of other ligands and may be facilitated by heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions can produce lower oxidation state complexes. Substitution reactions result in the formation of new coordination compounds with different ligands .
Scientific Research Applications
Dichlororuthenium;2,6-dipyridin-2-ylpyridine has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential use in biological imaging and as a therapeutic agent due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent, leveraging its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism by which Dichlororuthenium;2,6-dipyridin-2-ylpyridine exerts its effects involves coordination to target molecules through its ruthenium center. The compound can interact with various molecular targets, including DNA and proteins, leading to changes in their structure and function. These interactions can trigger a range of biological responses, such as apoptosis in cancer cells or changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Dichlororuthenium;2,2’-bipyridine: Similar in structure but with 2,2’-bipyridine as the ligand.
Dichlororuthenium;1,10-phenanthroline: Features 1,10-phenanthroline as the ligand.
Dichlororuthenium;2,6-di(quinolin-8-yl)pyridine: Uses 2,6-di(quinolin-8-yl)pyridine as the ligand.
Uniqueness
Dichlororuthenium;2,6-dipyridin-2-ylpyridine is unique due to its tridentate ligand, which provides a more stable coordination environment compared to bidentate ligands. This stability enhances its performance in catalytic and photochemical applications, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C30H22Cl2N6Ru |
|---|---|
Molecular Weight |
638.5 g/mol |
IUPAC Name |
dichlororuthenium;2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/2C15H11N3.2ClH.Ru/c2*1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13;;;/h2*1-11H;2*1H;/q;;;;+2/p-2 |
InChI Key |
DGUNXPPILUFENH-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.Cl[Ru]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















